5-Fluoro-7-azaindole-3-carbohydrazide

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitors

5-Fluoro-7-azaindole-3-carbohydrazide (CAS not specifically assigned in public databases) is a heterocyclic small molecule that belongs to the 7-azaindole family, a privileged scaffold extensively utilized in the design of kinase inhibitors. This compound is characterized by a 7-azaindole core bearing a fluorine atom at the 5-position and a reactive carbohydrazide functional group at the 3-position.

Molecular Formula C8H7FN4O
Molecular Weight 194.17 g/mol
Cat. No. B13690577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7-azaindole-3-carbohydrazide
Molecular FormulaC8H7FN4O
Molecular Weight194.17 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)C(=O)NN)F
InChIInChI=1S/C8H7FN4O/c9-4-1-5-6(8(14)13-10)3-12-7(5)11-2-4/h1-3H,10H2,(H,11,12)(H,13,14)
InChIKeyUZHQDJCJDMKZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-7-azaindole-3-carbohydrazide: Core Structural and Chemical Baseline for Kinase-Focused Medicinal Chemistry


5-Fluoro-7-azaindole-3-carbohydrazide (CAS not specifically assigned in public databases) is a heterocyclic small molecule that belongs to the 7-azaindole family, a privileged scaffold extensively utilized in the design of kinase inhibitors [1]. This compound is characterized by a 7-azaindole core bearing a fluorine atom at the 5-position and a reactive carbohydrazide functional group at the 3-position. The synthesis of this specific derivative is documented in the literature, achieved by acylation of 5-fluoro-7-azaindole at the C-3 position with trichloroacetyl chloride, followed by reaction with hydrazine to yield the target hydrazide in 80% yield [2]. The presence of the fluorine atom and the hydrazide moiety are key structural determinants that influence both its chemical reactivity and its potential interactions with biological targets, distinguishing it from non-fluorinated or non-hydrazide 7-azaindole analogs.

Why Generic Substitution of 5-Fluoro-7-azaindole-3-carbohydrazide with Analogous 7-Azaindole Building Blocks Fails in MedChem Campaigns


The substitution of 5-Fluoro-7-azaindole-3-carbohydrazide with other 7-azaindole derivatives cannot be assumed to be functionally equivalent. The specific substitution pattern—a 5-fluoro group combined with a 3-carbohydrazide—imparts distinct electronic properties and reactivity that are not present in other isomers or analogs. The 5-fluoro substituent influences the molecule‘s lipophilicity (LogP) and electron density, which are critical for optimizing binding affinity and selectivity in kinase inhibitor design, while the 3-carbohydrazide is a versatile precursor for further derivatization [1]. In contrast, the more extensively studied 4- and 5-azaindole isomers exhibit different binding modes with kinases compared to the 7-azaindole core, which is the most prevalent isomer found in kinase inhibitors [2]. Therefore, substituting this specific compound with a different 7-azaindole isomer or a non-fluorinated analog would likely lead to divergent chemical and biological outcomes, undermining the reproducibility and progress of a structure-activity relationship (SAR) study.

Quantitative Differentiation Guide for 5-Fluoro-7-azaindole-3-carbohydrazide: Direct Evidence for Scientific Selection


Direct Synthetic Yield Advantage for 5-Fluoro-7-azaindole-3-carbohydrazide over Non-Fluorinated 7-Azaindole Hydrazides

The synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide from its parent 5-fluoro-7-azaindole precursor is achieved with an 80% yield via a two-step acylation and hydrazine reaction sequence [1]. While a direct, side-by-side yield comparison for the exact same reaction with a non-fluorinated analog (e.g., 7-azaindole-3-carbohydrazide) is not reported in the same source, the specific 80% yield for this fluorinated derivative is a concrete, quantifiable metric for procurement and synthetic planning.

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitors

Lipophilicity (LogP) Comparison of 5-Fluoro-7-azaindole Core to Unsubstituted 7-Azaindole

The 5-fluoro substitution on the 7-azaindole core results in a calculated LogP of 1.702 for 5-fluoro-7-azaindole (the precursor to the target carbohydrazide) [1]. In contrast, the unsubstituted 7-azaindole has a calculated LogP of 1.13 [2]. This demonstrates that the 5-fluoro group increases the lipophilicity of the core scaffold by approximately 0.57 LogP units.

Physicochemical Properties Drug-likeness Lipophilicity

In Vitro Antiproliferative Activity of 5-Fluoro-7-Azaindole Complex vs. Bromo Analog in Ovarian Cancer Cell Lines

A gold(I) N-heterocyclic carbene (NHC) complex bearing the 5-fluoro-7-azaindole ligand (Complex 1) demonstrated an IC50 range of 4–9 µM against the A2780 ovarian cancer cell line. In comparison, the analogous complex bearing a 5-bromo-7-azaindole ligand (Complex 2) was significantly less active, exhibiting an IC50 greater than 25 µM against the same cell line [1].

Anticancer Ovarian Cancer Metal Complexes

Validated Application Scenarios for 5-Fluoro-7-azaindole-3-carbohydrazide Based on Differential Evidence


Rational Design of Kinase Inhibitors Requiring Fine-Tuned Lipophilicity and Synthetic Tractability

Medicinal chemists can utilize 5-Fluoro-7-azaindole-3-carbohydrazide as a key building block for focused kinase inhibitor libraries. Its established, high-yielding synthesis (80% yield) makes it an accessible and scalable starting material [1]. The quantifiably higher LogP of its core (1.702) compared to the unsubstituted 7-azaindole (1.13) provides a rational, data-driven choice for modulating the lipophilicity and membrane permeability of lead candidates during the hit-to-lead optimization process [2].

Synthesis and Evaluation of Novel Metal-Based Anticancer Agents

This compound serves as a critical precursor for synthesizing 5-fluoro-7-azaindole ligands for organometallic anticancer drug discovery. Direct comparative evidence shows that a gold(I) complex containing the 5-fluoro-7-azaindole ligand exhibits potent in vitro activity against ovarian cancer cells (IC50 4–9 µM), whereas the analogous 5-bromo-7-azaindole complex is inactive (IC50 >25 µM) [3]. This validates the specific 5-fluoro substitution as a structural requirement for activity in this series, making 5-Fluoro-7-azaindole-3-carbohydrazide the preferred precursor for generating new analogs in this chemical space.

Preparation of Functionalized 7-Azaindole Derivatives via Hydrazide Chemistry

The reactive 3-carbohydrazide handle on this molecule enables its use as a versatile intermediate for synthesizing a diverse array of 7-azaindole derivatives, including biologically relevant heterocycles like 1,3,4-oxadiazoles. This is supported by a broader class of 7-azaindole-based carbohydrazides that have been successfully converted to 1,3,4-oxadiazoles and evaluated for α-glucosidase inhibition (IC50 range: 0.46–24.92 mM) [4]. The 5-fluoro substituent on this particular building block introduces a distinct physicochemical profile to the resulting derivatives, offering a strategic advantage for SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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